molecular formula C11H12O4S B11049284 (2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid

(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid

Cat. No.: B11049284
M. Wt: 240.28 g/mol
InChI Key: YDPRYUXDBRYSIN-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID is an organic compound characterized by the presence of a sulfonyl group attached to a propenoic acid moiety. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate propenoic acid derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-2-PROPENOIC ACID is unique due to its specific combination of a propenoic acid moiety with a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)sulfonylprop-2-enoic acid

InChI

InChI=1S/C11H12O4S/c1-8-3-5-10(6-4-8)16(14,15)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+

InChI Key

YDPRYUXDBRYSIN-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C)/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.